O-(Hex-5-yn-1-yl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
O-hex-5-ynylhydroxylamine |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-5-6-8-7/h1H,3-7H2 |
InChI Key |
QQXXTUURZYKURP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCON |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for O Hex 5 Yn 1 Yl Hydroxylamine
Retrosynthetic Analysis of O-(Hex-5-yn-1-yl)hydroxylamine
A retrosynthetic analysis of the target molecule, this compound, reveals a primary disconnection at the C-O bond of the hydroxylamine (B1172632) ether. This bond can be logically formed through an O-alkylation reaction. This strategy points to two key precursor molecules: a hydroxylamine equivalent and a suitable hex-5-yn-1-yl electrophile. The hex-5-yn-1-yl component can be derived from the commercially available alcohol, Hex-5-yn-1-ol. jaydevchemicals.comchemicalbook.comsigmaaldrich.com The hydroxylamine moiety can be sourced from hydroxylamine itself or, more practically, from a protected hydroxylamine derivative to control reactivity and prevent undesired N-alkylation. wikipedia.orgorganic-chemistry.org
This retrosynthetic approach is advantageous as it utilizes readily accessible starting materials and relies on well-established synthetic transformations. The core challenge lies in achieving selective O-alkylation of the hydroxylamine precursor.
Precursor Synthesis and Functional Group Interconversions of Hex-5-yn-1-ol and Hydroxylamine Equivalents
The primary precursor for the alkyl portion of the target molecule is Hex-5-yn-1-ol, a commercially available compound. jaydevchemicals.comchemicalbook.comsigmaaldrich.comthermofisher.com To facilitate the O-alkylation reaction, the hydroxyl group of Hex-5-yn-1-ol must be converted into a good leaving group. A common and effective strategy is its transformation into a sulfonate ester, such as a mesylate or tosylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. organic-chemistry.orgthieme-connect.com
For the hydroxylamine component, direct use of hydroxylamine is often problematic due to its dual nucleophilicity (at both nitrogen and oxygen), which can lead to a mixture of N- and O-alkylated products, as well as multiple alkylations. wikipedia.orgorganic-chemistry.org To circumvent this, protected hydroxylamine equivalents are employed. N-hydroxyphthalimide and N-hydroxysuccinimide are common choices, as the imide functionality reduces the nucleophilicity of the nitrogen atom. thieme-connect.com Another effective strategy involves the use of N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate), where the Boc (tert-butyloxycarbonyl) group serves to protect the nitrogen, thereby directing alkylation to the oxygen atom. organic-chemistry.orgthieme-connect.com
O-Alkylation Strategies for Hydroxylamine Formation.organic-chemistry.orgorganic-chemistry.org
The formation of the ether linkage in this compound is accomplished through O-alkylation, for which both direct and indirect methods have been developed. organic-chemistry.org
Direct O-Alkylation Protocols.organic-chemistry.org
Direct O-alkylation involves the reaction of a hydroxylamine equivalent with an activated form of Hex-5-yn-1-ol. A robust method involves the mesylation of Hex-5-yn-1-ol, followed by reaction with a protected hydroxylamine like tert-butyl N-hydroxycarbamate. organic-chemistry.org This reaction is typically performed in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), at ambient temperature. organic-chemistry.orgthieme-connect.com The resulting N-Boc protected intermediate can then be deprotected under acidic conditions to yield the desired O-substituted hydroxylamine hydrochloride. organic-chemistry.orgthieme-connect.com
| Reactants | Reagents | Product | Yield |
| Hex-5-yn-1-ol, tert-butyl N-hydroxycarbamate | 1. MsCl, Et3N; 2. DBU | tert-Butyl N-(hex-5-yn-1-yloxy)carbamate | Good (e.g., 64-88% for similar alcohols) thieme-connect.com |
| tert-Butyl N-(hex-5-yn-1-yloxy)carbamate | Dry HCl in Et2O | This compound hydrochloride | Good (e.g., 56-83% for similar compounds) thieme-connect.com |
Indirect O-Alkylation Methods and Protecting Group Strategies.organic-chemistry.org
Indirect methods provide an alternative route to O-alkylated hydroxylamines. One of the most established is the Gabriel synthesis, which utilizes N-hydroxyphthalimide as the hydroxylamine equivalent. thieme-connect.com In this approach, N-hydroxyphthalimide is alkylated with an alkyl halide (or sulfonate) under basic conditions. Subsequent removal of the phthalimide (B116566) group, typically via hydrazinolysis, liberates the free O-alkylated hydroxylamine. thieme-connect.comrsc.org
A modification of this involves using the alcohol precursor, Hex-5-yn-1-ol, directly under Mitsunobu conditions with N-hydroxyphthalimide. thieme-connect.com This avoids the need to first convert the alcohol to a halide.
The use of the Boc protecting group on hydroxylamine is another key indirect strategy. organic-chemistry.orgthieme-connect.com The Boc group is advantageous due to its ability to direct alkylation to the oxygen and its straightforward removal under acidic conditions, which often yields the product as a stable hydrochloride salt. organic-chemistry.orgthieme-connect.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity.thieme-connect.comorganic-chemistry.org
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.
In the O-alkylation of tert-butyl N-hydroxycarbamate with alkyl mesylates, DBU has been shown to be an effective base, providing good yields at room temperature for unhindered alcohols. thieme-connect.com For more sterically hindered substrates, elevated temperatures may be necessary, although this can sometimes lead to lower yields. thieme-connect.com The choice of solvent is also critical; aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are commonly used for these alkylation reactions.
For the deprotection of the Boc group, the use of dry HCl in an anhydrous solvent like diethyl ether is standard, as it cleanly cleaves the carbamate (B1207046) and precipitates the product as the hydrochloride salt, which aids in its isolation. organic-chemistry.orgthieme-connect.com The reaction time for both the alkylation and deprotection steps should be monitored, often by thin-layer chromatography (TLC), to ensure complete conversion and minimize the formation of byproducts. chemrxiv.org
Purification and Isolation Techniques for this compound.rsc.org
The final stage in the synthesis is the purification and isolation of the target compound. This compound is often obtained as its hydrochloride salt, which is typically a crystalline solid and can be purified by recrystallization. organic-chemistry.orgthieme-connect.com Common solvent systems for recrystallization include ethanol-diethyl ether. thieme-connect.com
If the free amine is desired, the hydrochloride salt can be neutralized. For instance, after deprotection of the phthalimide-protected intermediate with hydrazine, the reaction mixture can be made basic (e.g., pH 12) before extraction. rsc.org
Chromatographic techniques are also essential for purification, particularly for the protected intermediates. Flash column chromatography on silica (B1680970) gel is a standard method used to purify the N-Boc or N-phthalimido protected precursors. rsc.orgchemrxiv.org The choice of eluent is determined based on the polarity of the compound, with mixtures of heptane (B126788) or hexanes and ethyl acetate (B1210297) being common. chemrxiv.org
Chemical Reactivity and Mechanistic Investigations of O Hex 5 Yn 1 Yl Hydroxylamine
Oxime Formation Reactions with Carbonyl Compounds
The hydroxylamine (B1172632) moiety of O-(Hex-5-yn-1-yl)hydroxylamine readily reacts with aldehydes and ketones to form stable oxime linkages. This ligation chemistry is known for its high efficiency and selectivity, proceeding readily in aqueous solutions with minimal side reactions. nih.gov
Kinetics and Thermodynamics of Oxime Ligation
The formation of an oxime bond is a reversible condensation reaction. The kinetics of this reaction are influenced by several factors, including the nature of the carbonyl compound, the concentration of the reactants, and the pH of the reaction medium. nih.gov The reaction proceeds through a tetrahedral intermediate, and the rate-determining step is typically the dehydration of this intermediate to form the final oxime product.
The thermodynamic stability of the oxime bond is a key feature of this ligation method. Oxime linkages are generally more stable than corresponding imine and hydrazone bonds, particularly at physiological pH. rsc.org However, the reversibility of the reaction can be exploited in the context of dynamic combinatorial chemistry, where the exchange of components can lead to the generation of diverse molecular libraries. psu.edu
Catalytic and pH-Dependent Acceleration of Oxime Bond Formation
The rate of oxime formation is highly dependent on the pH of the solution. The reaction is subject to acid catalysis, where protonation of the carbonyl group activates it towards nucleophilic attack by the hydroxylamine. nih.govacs.org As the pH decreases, the reaction rate generally increases. nih.gov However, at very low pH, the hydroxylamine itself can be protonated, reducing its nucleophilicity and slowing the reaction.
Aniline (B41778) and its derivatives have been shown to be effective catalysts for oxime formation. rsc.org The proposed mechanism involves the formation of a protonated Schiff base intermediate with the carbonyl compound, which is more reactive towards the hydroxylamine than the protonated carbonyl itself. rsc.org This catalytic strategy significantly accelerates the rate of oxime ligation, particularly at neutral pH. researchgate.net
Table 1: Factors Influencing Oxime Ligation
| Factor | Effect on Reaction Rate | Mechanistic Rationale |
|---|---|---|
| pH | Rate increases with decreasing pH to an optimal point, then decreases. | Acid catalysis activates the carbonyl group, but excessive acid protonates the hydroxylamine. nih.gov |
| Catalysts (e.g., Aniline) | Significant rate acceleration, especially at neutral pH. | Formation of a more reactive protonated Schiff base intermediate. rsc.org |
| Reactant Concentration | First-order dependence on both carbonyl and hydroxylamine concentration. | Bimolecular reaction kinetics. psu.edu |
Alkyne-Based Click Chemistry Applications
The terminal alkyne group of this compound allows it to participate in a variety of "click" chemistry reactions, which are characterized by their high yields, mild reaction conditions, and tolerance of a broad range of functional groups.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts and a reducing agent like sodium ascorbate. nih.gov The use of copper-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent copper-mediated damage to sensitive biomolecules like DNA. glenresearch.com This reaction is orthogonal to most biological functional groups, making it ideal for bioconjugation applications. glenresearch.com The CuAAC reaction is generally faster than strain-promoted versions, with second-order rate constants in the range of 10–200 M⁻¹s⁻¹. nih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanisms
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free alternative to CuAAC that utilizes strained cyclooctynes. The high ring strain of the cyclooctyne (B158145) (approximately 18 kcal/mol) drives the reaction forward, allowing it to proceed rapidly at ambient temperatures without the need for a metal catalyst. sigmaaldrich.com This is particularly advantageous for applications in living systems where the toxicity of copper is a concern. nih.gov The reaction of a strained alkyne with an azide results in the formation of a regioisomeric mixture of triazoles. sigmaaldrich.com The reactivity of the cyclooctyne can be tuned by modifying its structure; for instance, the introduction of fluorine atoms or the oxidation of an adjacent alcohol to a ketone can increase the reaction rate. nih.gov Rate constants for SPANC reactions can be as high as 60 M⁻¹s⁻¹. nih.gov
Palladium-Catalyzed Coupling Reactions Involving Terminal Alkynes (e.g., Sonogashira, Negishi)
The terminal alkyne of this compound can also participate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base to form a new carbon-carbon bond. organic-chemistry.orgmdpi.com While traditional Sonogashira couplings require anhydrous and anaerobic conditions, newer methods have been developed that can be performed in aqueous environments. organic-chemistry.org
Another relevant palladium-catalyzed reaction is the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide. While not a direct reaction of the terminal alkyne itself, the alkyne can be readily converted into an organozinc reagent for subsequent coupling. The Negishi coupling is known for its tolerance of functional groups like esters and nitriles. uh.edu
Table 2: Comparison of Alkyne-Based Click Chemistry Reactions
| Reaction | Catalyst | Key Features | Typical Substrates for this compound |
|---|---|---|---|
| CuAAC | Copper(I) | High reaction rates, forms 1,4-disubstituted triazole, bioorthogonal. nih.govglenresearch.com | Azide-functionalized molecules. |
| SPAAC | None (strain-promoted) | Copper-free, suitable for living systems, forms regioisomeric triazoles. sigmaaldrich.comnih.gov | Azide-functionalized molecules. |
| Sonogashira Coupling | Palladium and Copper(I) | Forms C(sp)-C(sp²) bonds. organic-chemistry.orgmdpi.com | Aryl or vinyl halides. |
| Negishi Coupling | Palladium or Nickel | Tolerant of various functional groups. uh.edu | (After conversion of alkyne to organozinc) Organic halides. |
Other Relevant Reaction Pathways and Selective Derivatizations
The bifunctional nature of this compound, possessing both a terminal alkyne and a hydroxylamine group, opens up a variety of selective reaction pathways. These functional groups can be addressed independently, allowing for the strategic and orthogonal derivatization of the molecule. This section explores key reaction pathways beyond primary cycloadditions, focusing on derivatizations that leverage the unique reactivity of each functional moiety.
Oxime Formation with Carbonyl Compounds
A fundamental and widely utilized reaction of the hydroxylamine moiety is its condensation with aldehydes and ketones to form oximes. acs.orgresearchgate.net This reaction is a cornerstone of bioconjugation and chemical biology, often proceeding under mild, physiological conditions. chemrxiv.org The nucleophilic nitrogen of the hydroxylamine group attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then dehydrates to form the C=N double bond of the oxime.
The reaction is generally efficient and can be catalyzed by aniline derivatives, such as 5-methoxyanthranilic acid (5-MOAA), particularly in aqueous environments at physiological pH. chemrxiv.org The presence of the terminal alkyne on this compound typically does not interfere with this process, allowing the alkyne to serve as a handle for subsequent orthogonal modifications. chemrxiv.org This chemoselectivity is crucial for two-step labeling strategies in complex biological systems. For instance, a protein can be tagged with an aldehyde, which is then selectively targeted by this compound to introduce an alkyne functionality for further "click" reactions.
Oximes are important intermediates in the synthesis of various nitrogen-containing compounds, including nitriles, amides, and nitrones. researchgate.net The reaction of aldoximes, formed from aldehydes and hydroxylamines, can be further manipulated. For example, treatment with reagents like 1H-benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can convert aldoximes to nitriles under mild conditions. researchgate.net
Table 1: Reactivity of the Hydroxylamine Moiety
| Reaction Type | Reactant | Product | Conditions |
| Oxime Formation | Aldehydes, Ketones | Oxime | Mild, often aqueous, pH ~7, can be catalyzed by aniline derivatives. chemrxiv.org |
| Nitrile Synthesis | Aldoxime (from Aldehyde) | Nitrile | Treatment with dehydrating agents (e.g., BOP reagent). researchgate.net |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group of this compound is a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". maynoothuniversity.ie This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking the alkyne with an azide-functionalized molecule. scispace.comnih.gov
The CuAAC reaction is renowned for its high efficiency, specificity, and tolerance of a wide range of functional groups and aqueous conditions, making it exceptionally suitable for bioconjugation. scispace.com The process requires a catalytic amount of a copper(I) source, which can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. scispace.comacs.org The inclusion of a copper-coordinating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can accelerate the reaction and protect sensitive biomolecules from oxidative damage. scispace.com
This pathway allows for the precise attachment of this compound (or molecules previously derivatized via its hydroxylamine group) to various molecular scaffolds, including proteins, nucleic acids, and polymers bearing azide groups. scispace.comacs.org For example, a peptide can be labeled with an 18F-containing azide via CuAAC with an alkyne-bearing molecule for applications in positron emission tomography (PET) imaging. nih.govacs.org
Table 2: Reactivity of the Terminal Alkyne Moiety (CuAAC)
| Reaction Type | Reactant | Product | Conditions |
| CuAAC | Organic Azide | 1,2,3-Triazole | Copper(I) catalyst (e.g., CuSO₄/sodium ascorbate), aqueous or organic solvents, ambient temperature. scispace.comacs.org |
Palladium-Catalyzed Carbonylative Annulation
More complex transformations involving the alkyne functionality can be achieved through transition-metal catalysis. One such example is the palladium-catalyzed carbonylative cyclization, which has been used to synthesize isoquinolone structures from aryl alkynes, carbon monoxide, and an O-substituted hydroxylamine. chinesechemsoc.orgchinesechemsoc.org
In these reactions, a palladium catalyst facilitates the coupling of the alkyne, carbon monoxide, and the amine source. Mechanistic studies suggest the formation of N-alkyloxylamides as key intermediates, which then undergo a Lossen-type rearrangement to generate an isocyanate. chinesechemsoc.orgchinesechemsoc.org This isocyanate intermediate is then trapped intramolecularly to form the heterocyclic product. The choice of the O-substituent on the hydroxylamine is critical; sterically hindered groups, such as adamantyl, have been shown to suppress side reactions and promote the desired cyclization pathway. chinesechemsoc.org
While direct studies on this compound in this specific context are not detailed, the principles apply to the reactivity of its core structure. The alkyne can participate in palladium-catalyzed annulations, and the hydroxylamine nitrogen can act as the nucleophilic component. Such reactions demonstrate the utility of the alkyne group in constructing complex heterocyclic systems, moving beyond simple conjugation to advanced synthetic applications. The reaction tolerates a variety of functional groups on the alkyne substrate, including ethers and halogens. chinesechemsoc.orgchinesechemsoc.org
Applications of O Hex 5 Yn 1 Yl Hydroxylamine As a Versatile Chemical Building Block and Reagent
Strategies for Bioconjugation and Site-Specific Biomolecule Functionalization
The bioorthogonal nature of both oxime ligation and click chemistry makes O-(Hex-5-yn-1-yl)hydroxylamine an ideal reagent for bioconjugation. nih.govnih.gov These reactions proceed with high efficiency and selectivity under mild, aqueous conditions, which is crucial for maintaining the structure and function of sensitive biomolecules. researchgate.net The typical strategy involves a two-step process: first, the hydroxylamine (B1172632) group is used to attach the "hex-5-yn-1-yl" tag to a biomolecule via an oxime bond. This introduces the terminal alkyne, which can then be selectively reacted with an azide-modified reporter molecule, such as a fluorophore, a biotin tag, or another biomolecule, through a click reaction. nih.gov
The site-specific modification of proteins is essential for studying their function, localization, and interactions. This compound facilitates this by enabling the introduction of an alkyne handle onto a protein of interest. This requires the presence of a carbonyl group (aldehyde or ketone) on the protein. Such groups can be installed through several methods, including the periodate oxidation of N-terminal serine or threonine residues or the genetic incorporation of unnatural amino acids containing a ketone moiety.
Once the carbonyl group is present, it can be chemoselectively ligated with this compound to form a stable oxime linkage. The newly installed terminal alkyne then serves as a reactive site for click chemistry. mdpi.com For example, an azide-functionalized fluorescent dye can be "clicked" onto the protein, allowing for its visualization in cells or tissues. springernature.com Alternatively, an azide-biotin tag can be attached for affinity purification and proteomic studies. This two-step approach provides a modular and highly specific method for creating protein-based research probes. nih.gov Another important application of hydroxylamines in peptide chemistry is the α-ketoacid-hydroxylamine (KAHA) ligation, which enables the coupling of unprotected peptide segments to synthesize proteins. nih.govspringernature.com
Table 1: Protein Modification Strategy
| Step | Reaction | Reactants | Product | Purpose |
| 1 | Oxime Ligation | Protein with aldehyde/ketone, this compound | Alkyne-tagged protein | Introduce alkyne handle |
| 2 | Click Chemistry (CuAAC/SPAAC) | Alkyne-tagged protein, Azide-functionalized probe (e.g., fluorophore, biotin) | Labeled protein conjugate | Attach a reporter or functional tag |
Similar strategies are employed for the functionalization of DNA and RNA. Aldehyde groups can be introduced into oligonucleotides at specific locations, such as the 5' or 3' terminus, or on specific nucleobases, using established chemical methods. academie-sciences.fr The reaction of an aldehyde-modified oligonucleotide with this compound provides a nucleic acid appended with a terminal alkyne. google.comresearchgate.net
This alkyne handle is then available for click-based conjugation. This method has been used to attach various functional groups to nucleic acids, enabling applications in diagnostics and molecular biology. biorxiv.org For instance, C5-alkynyl functionalization of pyrimidines in oligonucleotides has been shown to enhance thermal affinity towards target DNA strands and improve enzymatic stability. nih.govnih.gov The conjugation of probes via the alkyne handle allows for the detection of specific DNA or RNA sequences in complex biological samples.
This compound is also a valuable tool for studying carbohydrates. Glycans and polysaccharides can be functionalized with alkyne tags for subsequent analysis. One common method involves the mild periodate oxidation of terminal sialic acid residues or other cis-diols within the glycan structure to generate aldehydes. These aldehydes can then be specifically targeted with this compound to form an oxime linkage, thereby introducing an alkyne group.
This alkyne-tagged glycan can be reacted with azide-modified probes for visualization or affinity capture. Furthermore, hydroxylamine-based methods have been developed for the liberation of O-linked glycans from glycoproteins. nih.govresearchgate.net This approach, often using an organic superbase like DBU, releases the glycans while simultaneously forming an oxime at the reducing end, which prevents degradation and provides a handle for further functionalization. researchgate.netnih.gov The general principle of using click chemistry to functionalize polysaccharides after introducing an azide (B81097) or alkyne group is a well-established and powerful strategy in glycobiology. nih.govmdpi.com
Role in the Synthesis of Complex Organic Molecules
The dual functionality of this compound makes it a versatile building block for constructing complex organic molecules, particularly heterocyclic systems. Both the hydroxylamine and the alkyne moieties can participate in various ring-forming reactions, and the presence of both in one molecule allows for sequential or one-pot reaction cascades.
Hydroxylamines are classical precursors for the synthesis of isoxazoles, which are five-membered heterocyclic compounds with a wide range of biological activities. fzgxjckxxb.com In a typical synthesis, a hydroxylamine is condensed with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. youtube.commdpi.com When this compound is used in these reactions, the resulting isoxazole bears an N-alkynyl side chain. This side chain can be used for further modifications via click chemistry.
Alternatively, the terminal alkyne of this compound can itself act as the dipolarophile in a 1,3-dipolar cycloaddition reaction with a nitrile oxide to form the isoxazole ring. organic-chemistry.orgnih.govwikipedia.org This reaction, a type of Huisgen cycloaddition, is a powerful method for constructing substituted isoxazoles. organic-chemistry.org
Recent advances have also demonstrated the use of hydroxylamines in the transition-metal-catalyzed synthesis of isoquinolones. For example, a palladium-catalyzed carbonylative cyclization of aryl alkynes with hydroxylamines can produce N-substituted isoquinolones. chinesechemsoc.org Using this compound in such a reaction would yield an isoquinolone scaffold decorated with a terminal alkyne, ready for further diversification. Many modern methods for isoquinoline synthesis utilize alkynes as key coupling partners in transition-metal-catalyzed C-H activation and annulation reactions. organic-chemistry.orgresearchgate.netresearchgate.netmdpi.com
Table 2: Heterocycle Synthesis Pathways
| Heterocycle | Pathway | Role of this compound | Resulting Feature |
| Isoxazole | Condensation | Hydroxylamine group reacts with a 1,3-dicarbonyl compound | Alkyne side chain on the isoxazole nitrogen |
| Isoxazole | 1,3-Dipolar Cycloaddition | Alkyne group reacts with a nitrile oxide | Part of the isoxazole ring itself, with the O-aminohexyl group attached |
| Isoquinolone | Pd-catalyzed Carbonylative Cyclization | Hydroxylamine group reacts with an aryl alkyne and CO | Alkyne side chain on the isoquinolone nitrogen |
The orthogonal reactivity of the hydroxylamine and alkyne groups makes this compound an excellent linker for combinatorial chemistry and the synthesis of DNA-encoded libraries (DELs). researchgate.netyoutube.com In this strategy, a molecular scaffold containing an aldehyde or ketone is first reacted with the hydroxylamine moiety of the linker, attaching it to the core structure.
This leaves the terminal alkyne as a free functional group. A library of diverse building blocks, each functionalized with an azide group, can then be "clicked" onto the alkyne handle in a parallel fashion. This approach allows for the rapid generation of a large number of distinct compounds from a common scaffold, which is a cornerstone of modern drug discovery. nih.gov The use of such bifunctional linkers is critical for creating molecular diversity and exploring chemical space efficiently. nih.govoup.com
Integration into Polymer Science and Advanced Materials Chemistry
This compound has emerged as a significant bifunctional molecule in the realm of polymer science and materials chemistry. Its unique structure, featuring a terminal alkyne group and a hydroxylamine moiety, provides orthogonal reactivity that can be exploited for a variety of applications, including the modification of polymer surfaces, the formation of complex polymer networks, and the synthesis of advanced functional nanomaterials.
The terminal alkyne group of this compound serves as a versatile handle for the surface modification of a wide range of polymeric substrates through highly efficient "click chemistry" reactions. publish.csiro.auresearchgate.netnih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction known for its high yield, selectivity, and tolerance to a variety of functional groups and reaction conditions. publish.csiro.auirjweb.com This allows for the covalent attachment of this compound to polymer surfaces that have been pre-functionalized with azide groups.
This surface modification can dramatically alter the physicochemical properties of the substrate. For instance, the introduction of the hydroxylamine group can increase the hydrophilicity of a hydrophobic polymer surface, improving its wettability and compatibility with aqueous environments. Furthermore, the reactive hydroxylamine can serve as an anchor point for the subsequent immobilization of biomolecules, such as peptides or enzymes, thereby creating bioactive surfaces for applications in tissue engineering and biosensing.
The versatility of this approach is highlighted in the table below, which summarizes potential applications of this compound in surface modification.
| Substrate | Modification Method | Resulting Surface Properties | Potential Applications |
| Poly(methyl methacrylate) (PMMA) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Increased hydrophilicity, introduction of reactive hydroxylamine groups | Biocompatible coatings for medical implants, surfaces for cell culture |
| Polystyrene (PS) | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Enhanced protein repellency (after further modification) | Non-fouling surfaces for biomedical devices |
| Cotton/Cellulose | Condensation reaction followed by CuAAC | Altered surface energy and wettability | Functional textiles with tailored properties |
This table presents illustrative examples of how this compound could be used for surface modification based on established chemical principles.
The bifunctional nature of this compound makes it an excellent candidate for use as a cross-linking agent in the formation of polymer networks, including hydrogels. umons.ac.be The terminal alkyne and the hydroxylamine group can participate in independent chemical reactions, allowing for the creation of well-defined network structures.
The hydroxylamine moiety can react with polymers containing carbonyl groups (aldehydes or ketones) to form stable oxime linkages, a reaction that is often used in the formation of hydrogels under mild conditions. nih.gov Concurrently, the terminal alkyne can be utilized in click chemistry reactions, such as thiol-yne or azide-alkyne cycloadditions, to form additional cross-links. This dual reactivity enables the formation of complex and robust polymer networks with tunable mechanical properties. nih.gov
For example, this compound can be used to cross-link a polymer containing both azide and ketone functionalities. The hydroxylamine groups would react with the ketone groups to form initial cross-links, and subsequently, a di-thiol cross-linker could be introduced to react with the alkyne groups via a thiol-yne reaction, leading to a dual-cross-linked network. The density and type of cross-linking can be controlled by the stoichiometry of the reactants, allowing for precise tuning of the hydrogel's swelling behavior, stiffness, and degradation profile. nih.govresearchgate.net
The following table outlines potential strategies for utilizing this compound in the formation of polymer networks.
| Polymer System | Cross-linking Strategy | Resulting Network Properties | Potential Applications |
| Poly(vinyl alcohol) (PVA) with oxidized side chains | Oxime formation via hydroxylamine-carbonyl reaction | Increased gel strength and thermal stability | Injectable hydrogels for drug delivery |
| Alginate modified with aldehyde groups | Dual cross-linking: oxime formation and thiol-yne reaction | Tunable degradation rates and mechanical stiffness | Scaffolds for tissue engineering |
| Poly(acrylamide-co-propargyl acrylate) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a diazide cross-linker | High cross-linking density and defined network structure | Separation media in chromatography |
This table provides hypothetical examples of how this compound could be employed as a cross-linker in various polymer systems.
The functionalization of nanomaterials with organic molecules is a powerful strategy for tailoring their properties and directing their self-assembly into complex, hierarchical structures. This compound is an ideal candidate for this purpose due to its ability to be readily attached to the surface of various nanoparticles.
The terminal alkyne group can be used to covalently link the molecule to the surface of nanoparticles that have been functionalized with azide groups, utilizing the highly efficient CuAAC reaction. irjweb.com This surface modification introduces hydroxylamine groups onto the nanoparticle surface, which can then be used to mediate interactions between nanoparticles or to direct their assembly. For instance, the hydroxylamine groups could form hydrogen bonds, leading to the formation of nanoparticle aggregates with controlled sizes and morphologies.
Furthermore, the hydroxylamine functionality can be used to attach other molecules to the nanoparticle surface, such as targeting ligands for biomedical applications or photoactive molecules for optoelectronic devices. This multi-step functionalization approach allows for the creation of multifunctional nanomaterials with precisely controlled surface chemistry. nih.govresearchgate.netmdpi.comsigmaaldrich.com
The table below provides examples of how this compound could be used in the preparation of functionalized nanomaterials.
| Nanomaterial | Functionalization Method | Characteristics of Self-Assembled Structures | Potential Applications |
| Gold Nanoparticles (AuNPs) | Thiol-gold self-assembly followed by CuAAC | Ordered nanoparticle arrays on a substrate | Plasmonic sensors and catalysts |
| Iron Oxide Nanoparticles (IONPs) | Ligand exchange followed by CuAAC | Core-shell structures with a functional polymer shell | Magnetic resonance imaging (MRI) contrast agents |
| Silica (B1680970) Nanoparticles (SiNPs) | Silanization with an azide-silane followed by CuAAC | Hierarchically porous materials | Drug delivery vehicles and catalysts |
This table illustrates potential applications of this compound in the field of nanotechnology, based on its chemical functionalities.
Analytical and Spectroscopic Characterization of O Hex 5 Yn 1 Yl Hydroxylamine and Its Derivatives
Principles of Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are foundational for elucidating the molecular structure of O-(Hex-5-yn-1-yl)hydroxylamine by probing the interactions between the molecule and electromagnetic radiation. This provides detailed insights into its atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy : As one of the most powerful tools for structural analysis of organic compounds, NMR provides data on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. In ¹H NMR of this compound, the proton of the terminal alkyne (H-C≡C) is expected to show a characteristic signal, typically a triplet. The protons on the carbon adjacent to the oxygen (-CH₂-O) would appear at a distinct chemical shift, as would the other methylene (B1212753) groups in the hexyl chain. ¹³C NMR spectroscopy is complementary, revealing the carbon framework. Key signals include those from the two alkyne carbons (C≡C) and the carbon atom bonded to the electronegative oxygen of the hydroxylamine (B1172632) group. jst.go.jp
Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in identifying specific functional groups within a molecule. For this compound, the IR spectrum would prominently feature absorption bands corresponding to the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the carbon-carbon triple bond (C≡C) stretch (around 2120 cm⁻¹). nist.gov Additional important peaks would arise from the N-H and O-H stretching vibrations of the hydroxylamine functional group.
Mass Spectrometry (MS) : This technique is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. jst.go.jp The fragmentation pattern observed during mass spectrometric analysis can further validate the structure by showing the loss of specific fragments corresponding to the hexynyl chain.
| Table 1: Representative Spectroscopic Data for an O-(alkynyl)hydroxylamine Structure | |:---|:---|:---| | Technique | Characteristic Signal (Typical Range) | Interpretation | | ¹H NMR | δ ~2.2 ppm (triplet) | Terminal Alkyne Proton (H-C≡C) | | | δ ~3.9 ppm (triplet) | Methylene Protons adjacent to Oxygen (-CH₂-O) | | | δ ~1.5-1.8 ppm (multiplet) | Methylene Protons in the alkyl chain | | ¹³C NMR | δ ~84 ppm, ~68 ppm | Alkyne Carbons (C≡C) | | | δ ~75 ppm | Methylene Carbon adjacent to Oxygen (-CH₂-O) | | | δ ~20-30 ppm | Methylene Carbons in the alkyl chain | | IR | ~3300 cm⁻¹ | Terminal Alkyne C-H Stretch | | | ~2120 cm⁻¹ | C≡C Triple Bond Stretch | | | ~3400-3200 cm⁻¹ | N-H / O-H Stretch | | HRMS (ESI+) | Exact mass of [M+H]⁺ | Confirms Molecular Weight and Elemental Formula |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is crucial for separating this compound from reaction impurities and for assessing its purity. These methods separate mixture components based on their differential interactions with a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of this compound. Due to the polar nature of the hydroxylamine group, derivatization is often employed to create a product with a strong UV chromophore, which enhances detection sensitivity. nih.govresearchgate.net For instance, reaction with a suitable aldehyde can form a stable oxime derivative that is readily analyzable. biomedgrid.com Reversed-phase HPLC, using a C18 column with a mobile phase like an acetonitrile/water gradient, is commonly used to separate the derivative from unreacted starting materials and byproducts. nih.govbiomedgrid.com
Gas Chromatography (GC) : GC is suitable for analyzing volatile compounds. Hydroxylamine itself is challenging to analyze directly by GC due to its polarity. chromforum.org Therefore, derivatization is often necessary to convert it into a more volatile and thermally stable compound before injection. This allows for effective separation and quantification, providing an alternative method for purity assessment.
| Table 2: Chromatographic Methods for Hydroxylamine-Containing Compounds | |:---|:---|:---|:---|:---| | Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Purpose | | HPLC | C18 silica (B1680970) gel | Acetonitrile / Buffered aqueous solution | UV-Vis (after derivatization) or MS | Purity assessment and quantification of derivatives. researchgate.netbiomedgrid.com | | GC | Polysiloxane-based capillary column | Helium or Nitrogen | Flame Ionization Detector (FID) or MS | Purity assessment of volatile derivatives. researchgate.net |
Advanced Characterization Techniques for Conjugates and Modified Materials
When this compound is used as a linker to create conjugates with biomolecules or to functionalize materials, specialized techniques are needed to characterize these larger, more complex structures.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry : MALDI-TOF MS is a soft ionization technique ideal for analyzing large molecules like proteins, peptides, and oligonucleotides with minimal fragmentation. nih.gov After conjugating this compound to a biomolecule (often via its alkyne group in a "click" reaction), MALDI-TOF MS can precisely measure the mass of the resulting conjugate. nih.govkoreascience.kr The mass increase directly corresponds to the mass of the attached linker, confirming the success of the conjugation and potentially quantifying the degree of labeling. rsc.org
Dynamic Light Scattering (DLS) : DLS is a non-invasive technique used to measure the size distribution of particles or molecules in a solution, such as functionalized nanoparticles or protein complexes. iau.irfrontiersin.org If this compound is used to modify the surface of nanoparticles, DLS can detect the resulting change in their hydrodynamic radius. nih.gov This provides evidence of successful surface functionalization and can also be used to monitor the stability and aggregation state of the modified materials in different environments. frontiersin.orgnih.gov
| Table 3: Advanced Characterization of this compound Conjugates | |:---|:---|:---| | Technique | Information Obtained | Example Application | | MALDI-TOF MS | Molecular weight of the conjugate, confirmation of covalent modification. nih.govnih.gov | Verifying the successful attachment of the alkyne-containing linker to a target protein or oligonucleotide. koreascience.krrsc.org | | Dynamic Light Scattering (DLS) | Hydrodynamic size, size distribution, aggregation behavior. iau.irnih.gov | Characterizing the change in nanoparticle size upon surface functionalization with this compound. nih.gov |
Future Directions and Emerging Research Avenues for O Hex 5 Yn 1 Yl Hydroxylamine
Development of Novel Reaction Methodologies and Orthogonal Reactivity
The presence of both an alkyne and a hydroxylamine (B1172632) moiety within the same molecule opens up possibilities for developing novel reaction methodologies. The terminal alkyne can participate in well-established "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and orthogonality. acs.orgmdpi.com The hydroxylamine group, on the other hand, can react with aldehydes and ketones to form oximes, a reaction valuable in bioconjugation and the synthesis of various nitrogen-containing heterocycles. wikipedia.orgthieme-connect.de
Future research will likely focus on exploiting this dual reactivity to design one-pot, multi-component reactions. For instance, a tandem reaction could involve an initial oxime formation followed by a click reaction, allowing for the rapid assembly of complex molecular architectures. Furthermore, the development of new catalytic systems could enable selective activation of either the alkyne or the hydroxylamine group, providing a powerful tool for orthogonal synthesis where each functional group can be addressed independently without interfering with the other. core.ac.uk
Exploration of Enhanced Bioconjugation Efficiencies and Bioorthogonality
The bioorthogonal nature of the reactions involving O-(Hex-5-yn-1-yl)hydroxylamine makes it a promising candidate for bioconjugation applications. mdpi.com The ability to selectively label biomolecules such as proteins and peptides in their native environment is crucial for understanding biological processes and for the development of new diagnostics and therapeutics.
Future research in this area will aim to enhance the efficiency and bioorthogonality of conjugation reactions involving this compound. This could involve the design of new linkers that improve solubility and reduce steric hindrance, thereby increasing reaction rates. acs.org For instance, the incorporation of polyethylene (B3416737) glycol (PEG) chains could enhance the pharmacokinetic properties of bioconjugates. google.com Additionally, exploring alternative bioorthogonal reactions beyond the standard click chemistry repertoire could lead to even more specific and efficient labeling strategies.
One promising application lies in the field of radiolabeling for positron emission tomography (PET) imaging. The alkyne group can be readily "clicked" with a radiolabeled azide (B81097), such as fluorine-18, allowing for the site-specific labeling of biomolecules. mdpi.comacs.org
Integration into Advanced Material Science Architectures and Functional Systems
The versatile reactivity of this compound makes it a valuable building block for the creation of advanced materials with tailored properties. The alkyne group can be utilized for the synthesis of polymers and dendrimers through click polymerization, while the hydroxylamine can be used to modify surfaces or crosslink polymer chains. chinesechemsoc.org
Emerging research is focused on integrating this compound into functional systems. For example, it could be used to create self-healing materials where the reversible formation of oxime bonds provides the healing mechanism. Another potential application is in the development of responsive materials that change their properties in response to a specific stimulus, such as pH or light. The ability to create well-defined polymer architectures through click chemistry also opens doors for applications in nanotechnology, such as the fabrication of nanoparticles and thin films with specific functionalities. chinesechemsoc.org
Computational Chemistry Approaches to Elucidate Reactivity and Selectivity Profiles
Computational chemistry offers a powerful tool to understand and predict the reactivity and selectivity of this compound in various chemical transformations. nextmol.com Techniques like Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate activation energies, and predict the regioselectivity of cycloaddition reactions. researchgate.net
Future computational studies will likely focus on several key areas. Firstly, they can be used to design more efficient catalysts for the reactions involving the alkyne and hydroxylamine groups. By understanding the catalyst-substrate interactions at a molecular level, it is possible to tailor the catalyst structure to enhance its activity and selectivity. Secondly, computational models can be employed to predict the properties of materials synthesized using this compound, such as their mechanical strength, thermal stability, and electronic properties. This in-silico screening approach can significantly accelerate the discovery of new materials with desired functionalities. nextmol.com Finally, computational methods can aid in understanding the interactions of bioconjugates derived from this compound with their biological targets, providing insights for the design of more effective therapeutic and diagnostic agents.
Green Chemistry Aspects in the Synthesis and Application of Alkynylated Hydroxylamines
The principles of green chemistry are becoming increasingly important in chemical synthesis and applications. Future research on this compound will likely emphasize the development of more environmentally friendly synthetic routes and applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing O-(Hex-5-yn-1-yl)hydroxylamine, and how can purity be ensured?
- Methodology :
- Reductive Amination : A one-pot reductive amination protocol can be employed using aldehydes or ketones with O-substituted hydroxylamines. For example, benzaldehyde reacts with O-(2-morpholinoethyl)hydroxylamine to form N-benzyl derivatives, with purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Purification : Use recrystallization (e.g., from ethanol/water mixtures) or HPLC (C18 column, gradient elution) to achieve >98% purity. Monitor by TLC or UPLC .
- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxylamine group.
Q. How can this compound be characterized spectroscopically?
- Techniques :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~3.5 ppm for alkynyl protons, δ ~60-70 ppm for oxygen-bound carbons) .
- MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 128.1 for C₆H₉NO) .
- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .
Q. What are the primary applications of O-substituted hydroxylamines in organic synthesis?
- Key Uses :
- Oxime Formation : Reacts with carbonyl compounds (ketones/aldehydes) to form stable oximes, useful in protecting group strategies .
- Heterocycle Synthesis : Participates in cycloadditions (e.g., isoxazole formation via [3+2] reactions with alkynes) .
- Bioconjugation : The terminal alkyne enables click chemistry (CuAAC) for labeling biomolecules .
Advanced Research Questions
Q. How do reaction mechanisms involving this compound differ between O- and N-acylation pathways?
- Mechanistic Insights :
- Dual Catalysis : Hydroxylamine derivatives can act as bifunctional catalysts, where the oxygen donates a proton to the carbonyl group, while nitrogen abstracts a proton from the nucleophile. DFT calculations (B3LYP/6-311+G(2df,2p)) show lower ΔG‡ barriers for N-acylation (17.4 kcal/mol) vs. O-acylation (18.6 kcal/mol), though experimental results may favor O-products due to steric effects .
- Kinetic Control : Competing pathways require monitoring via stopped-flow spectroscopy or computational modeling (e.g., Gaussian 09) to resolve intermediates .
Q. How can contradictions between theoretical and experimental data on acylation kinetics be resolved?
- Resolution Strategies :
- Solvent Effects : Include solvation models (e.g., PCM/HF) in calculations to account for hydrogen bonding in aqueous systems, which lowers ΔG‡ by ~2 kcal/mol .
- Isomerization Studies : Use ¹⁵N-labeled hydroxylamine derivatives to track N vs. O attack via isotopic shifts in NMR .
- Case Study : For phenyl acetate reactions, discrepancies arise from unaccounted solvent-assisted proton transfers. Experimental validation via kinetic isotope effects (KIE) is recommended .
Q. What experimental designs are optimal for probing hydroxylamine-mediated photorespiration in plant models?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
